5,5-Dimethyl-1,3-thiazolidine-2-thione
Description
Research into 5,5-Dimethyl-1,3-thiazolidine-2-thione is situated within the larger investigation of thiazolidine-based compounds. This specific molecule, identified by the CAS Number 64050-49-3, belongs to the thiazolidine-2-thione subgroup. epa.gov The core of its study lies in how the addition of the two methyl groups at the C-5 position influences the chemical and physical properties of the parent thiazolidine-2-thione scaffold. Such substitutions are fundamental in medicinal chemistry for fine-tuning a molecule's biological activity and pharmacokinetic profile.
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are foundational to medicinal chemistry and materials science. nih.gov The thiazolidine (B150603) ring system is a prominent five-membered heterocyclic motif recognized for its presence in a wide array of natural and synthetic bioactive compounds. nih.gov The inclusion of a sulfur atom is often credited with enhancing the pharmacological properties of these molecules, making them valuable scaffolds in the synthesis of important organic compounds. nih.gov
The versatility of the thiazolidine nucleus, which allows for substitutions at multiple positions (N-3, C-2, C-4, and C-5), makes it a highly prized structure for chemical modification and drug design. nih.govjuniperpublishers.com Thiazolidine derivatives are core components of numerous established drugs and are investigated for a vast range of therapeutic purposes. nih.gov The parent structure, thiazolidine-2-thione, is a key organic intermediate in the production of pharmaceuticals and agrochemicals. nih.gov Therefore, the study of derivatives like this compound contributes to the broader understanding of how structural modifications on this privileged scaffold impact its chemical behavior and potential utility.
The academic research landscape for thiazolidine-2-thione scaffolds is both broad and active, with a significant focus on their synthesis and biological evaluation. These compounds are recognized for their diverse biological activities, including potential as anticancer, anti-inflammatory, antifungal, and aldose reductase inhibitors. nih.gov
Recent research has highlighted the potential of thiazolidine-2-thione derivatives as novel inhibitors for specific enzymes. For instance, a 2022 study focused on designing and synthesizing a series of new thiazolidine-2-thione derivatives to act as xanthine (B1682287) oxidase (XO) inhibitors. nih.govplos.orgnih.gov Xanthine oxidase is a critical enzyme involved in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. nih.gov In this study, the synthesized derivatives were evaluated for their inhibitory potency, with some compounds showing significantly stronger activity than the standard drug allopurinol. plos.orgnih.gov Such studies demonstrate the ongoing effort to explore the therapeutic potential of the thiazolidine-2-thione core by creating new analogues.
The synthesis of the thiazolidine-2-thione ring itself is a subject of methodological development. Researchers have reported various synthetic routes, including multicomponent reactions and cycloadditions, to create these scaffolds efficiently. organic-chemistry.org One established method involves the reaction of β-amino alcohols with potassium ethylxanthate (B89882). organic-chemistry.org This continuous development of synthetic strategies facilitates the creation of diverse libraries of thiazolidine-2-thione derivatives for further investigation in medicinal chemistry and other fields.
Interactive Data Tables
Table 1: Compound Names Mentioned
| Compound Name | Classification |
| This compound | Thiazolidine Derivative |
| Thiazolidine | Parent Heterocycle |
| Thiazolidine-2-thione | Scaffold |
| Allopurinol | Xanthine Oxidase Inhibitor |
Table 2: Properties and Research Areas of Thiazolidine-2-thione Scaffolds
| Property / Research Area | Description | Key Findings / Focus |
| Synthetic Intermediate | Used as a building block in the creation of more complex molecules. | Important in the synthesis of pharmaceuticals and agrochemicals. nih.gov |
| Xanthine Oxidase (XO) Inhibition | Investigated for the ability to block the XO enzyme, relevant for treating gout. | Novel derivatives show more potent inhibition than some standard drugs. plos.orgnih.gov |
| Anticancer Activity | The scaffold is explored for its potential to inhibit cancer cell growth. | Thiazolidine derivatives have been evaluated against various cancer cell lines. nih.govnih.gov |
| Antifungal Activity | Studied for its effectiveness against fungal pathogens. | The thiazolidine-2-thione core is a known pharmacophore for antifungal agents. nih.gov |
| Anti-inflammatory Activity | Investigated for its potential to reduce inflammation. | The scaffold is present in molecules evaluated for anti-inflammatory effects. nih.gov |
| Synthetic Methodology | Development of new and efficient ways to synthesize the thiazolidine ring. | Research focuses on multicomponent reactions and novel catalytic systems. organic-chemistry.org |
Structure
3D Structure
Properties
CAS No. |
64050-49-3 |
|---|---|
Molecular Formula |
C5H9NS2 |
Molecular Weight |
147.3 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C5H9NS2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7) |
InChI Key |
NXQRDNULRQLSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=S)S1)C |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Dimethyl 1,3 Thiazolidine 2 Thione and Its Analogues
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing 5,5-dimethyl-1,3-thiazolidine-2-thione and related compounds often rely on well-established chemical reactions. These routes, while effective, may sometimes require harsh reaction conditions.
Cyclization Reactions Involving Thiourea (B124793) Derivatives and Carbon Disulfide
The reaction of thiourea derivatives with carbon disulfide represents a fundamental approach to constructing the thiazolidine-2-thione core. The general mechanism involves the nucleophilic attack of the amine on carbon disulfide, followed by an intramolecular cyclization. nih.govresearchgate.net This method is versatile and can be adapted for a variety of substituted thioureas.
A common strategy involves the initial formation of a dithiocarbamate (B8719985) intermediate from the reaction of an appropriate amine with carbon disulfide. nih.gov This intermediate then undergoes cyclization to yield the desired thiazolidine-2-thione. For instance, the reaction of a primary amine with carbon disulfide can lead to the formation of a dithiocarbamic acid, which can then be cyclized.
One specific example is the synthesis of 2-imino-1,3-thiazolidin-4-one derivatives, which starts with the formation of a thiourea derivative. crimsonpublishers.comcrimsonpublishers.com This thiourea derivative, possessing a bifunctional nature, can then react with a suitable electrophile to undergo cyclization. crimsonpublishers.comcrimsonpublishers.com The reaction between phenyl isothiocyanate and a primary amine first yields a thiourea derivative, which then reacts with an electrophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the thiazolidinone ring. crimsonpublishers.comcrimsonpublishers.com
Table 1: Examples of Cyclization Reactions with Thiourea Derivatives
| Starting Materials | Product | Key Features | Reference |
|---|---|---|---|
| Phenyl isothiocyanate, Primary amine, Dimethyl acetylenedicarboxylate | 2-Imino-1,3-thiazolidin-4-one derivative | One-pot, three-component reaction. | crimsonpublishers.comcrimsonpublishers.com |
| Thiourea derivative, Dimethyl acetylenedicarboxylate | 2-Imino-1,3-thiazolidin-4-one derivative | Conventional two-step synthesis. | crimsonpublishers.comcrimsonpublishers.com |
Condensation Reactions of β-Amino Alcohols
The condensation of β-amino alcohols with carbon disulfide is a widely employed and direct method for the synthesis of 1,3-thiazolidine-2-thiones. tandfonline.com For the synthesis of the target compound, this compound, the starting β-amino alcohol would be 2-amino-2-methyl-1-propanol.
The reaction mechanism involves the initial formation of a dithiocarbamate salt by the reaction of the amino group with carbon disulfide in the presence of a base. This is followed by an intramolecular nucleophilic attack of the alkoxide, generated from the hydroxyl group, on the dithiocarbamate carbon, leading to the cyclization and formation of the thiazolidine-2-thione ring. tandfonline.com While effective, this method can sometimes require harsh conditions such as the use of excess carbon disulfide and prolonged heating in a basic medium. tandfonline.com
A modified procedure involves reacting a β-amino alcohol with potassium ethylxanthate (B89882) in ethanol (B145695), which provides a convenient route to 1,3-thiazolidine-2-thiones. organic-chemistry.org
Reactions with α-Halocarbonyl Compounds
The reaction of thiourea or its derivatives with α-halocarbonyl compounds is a classic and versatile method for the synthesis of various thiazole (B1198619) derivatives. rsc.orgnih.gov This approach, known as the Hantzsch thiazole synthesis, can be adapted to produce thiazolidine (B150603) structures.
The mechanism typically begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, displacing the halide. chemicalforums.com This is followed by an intramolecular condensation between the amino group of the thiourea and the carbonyl group of the former α-halocarbonyl compound, leading to the formation of the thiazolidine ring. chemicalforums.com The use of less basic nucleophiles is generally preferred to avoid side reactions that can occur with strongly basic nucleophiles. kindai.ac.jp
This method offers a high degree of flexibility in introducing substituents onto the thiazolidine ring by varying the structure of both the thiourea derivative and the α-halocarbonyl compound.
Advanced and Green Synthetic Approaches
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov
Several MCRs have been developed for the synthesis of thiazolidine-2-thiones and their derivatives. organic-chemistry.org A notable example is the three-component reaction of allyl amines, carbon disulfide, and iodine under solvent-free conditions to produce thiazolidine-2-thiones. Another MCR involves the reaction of primary amines, carbon disulfide, and γ-bromocrotonates to yield thiazolidine-2-thiones in excellent yields. organic-chemistry.org
The development of MCRs for thiazolidine synthesis aligns with the principles of green chemistry by minimizing waste and improving efficiency. nih.gov
Table 2: Examples of Multicomponent Reactions for Thiazolidine-2-thione Synthesis
| Components | Product | Conditions | Reference |
|---|---|---|---|
| Allyl amines, Carbon disulfide, Iodine | Thiazolidine-2-thione derivatives | Solvent-free, room temperature | |
| Primary amines, Carbon disulfide, γ-Bromocrotonates | Thiazolidine-2-thione derivatives | Domino alkylation/intramolecular Michael addition | organic-chemistry.org |
| Nitroepoxide, Primary amine, Carbon disulfide | Thiazolidine-2-thiones | H₂O, ambient temperature | nih.gov |
Electrochemically Generated Base (EGB) Mediated Synthesis
Electrochemical methods offer a green and efficient alternative to conventional chemical reactions. rsc.org The use of an Electrochemically Generated Base (EGB) has been successfully applied to the synthesis of thiazolidine-2-thiones. tandfonline.comfigshare.com
In this method, a base is generated in situ through the electrolysis of a suitable probase, such as acetonitrile (B52724), under galvanostatic conditions with a sacrificial magnesium anode. tandfonline.comfigshare.com This EGB then promotes the reaction between a secondary β-amino alcohol and carbon disulfide to form the corresponding thiazolidine-2-thione in good yields. tandfonline.comfigshare.com
The proposed mechanism involves the deprotonation of the β-amino alcohol by the EGB, followed by the reaction with carbon disulfide to form a dithiocarbamate anion. This anion then undergoes an intramolecular cyclization to yield the final product. tandfonline.com This electrochemical approach avoids the need for stoichiometric amounts of chemical bases and often proceeds under milder conditions than classical methods. tandfonline.comfigshare.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds, including thiazolidine-2-thiones and their derivatives. researchgate.netresearchgate.net
The synthesis of 2,4-thiazolidinedione, a related scaffold, has been achieved by reacting chloroacetic acid and thiourea in concentrated HCl using microwave irradiation at 250 watts for just 6 minutes. rasayanjournal.co.in This demonstrates the significant reduction in reaction time offered by microwave heating. rasayanjournal.co.in Further functionalization of the thiazolidinedione core, for instance, through reactions with aldehydes and amines, can also be expedited under microwave conditions (200 watts, 2-4 minutes). rasayanjournal.co.in
For the direct synthesis of thiazolidine-2-thione analogues, microwave irradiation proves highly effective. One study reported the synthesis of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones from aromatic aldehydes and 2-thioxo-1,3-thiazolidin-4-ones. nih.gov The optimal conditions were found to be 80 °C for 60 minutes with a power of 90 W, yielding products in the range of 62% to 89%. nih.gov Similarly, the reaction of β-amino alcohols with carbon disulfide and potassium carbonate in ethanol at 50°C under microwave irradiation leads to the formation of oxazolidine-2-thiones and thiazolidine-2-thiones, with a remarkable reduction in reaction times compared to conventional methods. researchgate.netresearchgate.net
The benefits of microwave-assisted synthesis extend to multicomponent reactions for building complex thiazolo[3,2-a]pyrimidine systems. A one-pot reaction of 2-aminothiazole, various aldehydes, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation (350 W, 80 °C, 30 min) provided the desired products in excellent yields (85–93%), a significant improvement over the 30% yield obtained after 48 hours of conventional reflux. clockss.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Derivatives
| Product Type | Reactants | Method | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 2-aminothiazole, benzaldehyde, ethyl acetoacetate | Conventional | Refluxing acetic acid | 48 h | ~30 | clockss.org |
| Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 2-aminothiazole, benzaldehyde, ethyl acetoacetate | Microwave | Acetic acid, 80°C, 350W | 30 min | 93 | clockss.org |
| (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one | Aromatic aldehyde, 2-thioxo-1,3-thiazolidin-4-one | Microwave | 80°C, 90W | 60 min | 62-89 | nih.gov |
| 2,4-Thiazolidinedione | Chloroacetic acid, thiourea | Microwave | Conc. HCl, 250W | 6 min | - | rasayanjournal.co.in |
Nanocatalyst-Facilitated Synthesis
The use of nanocatalysts in organic synthesis offers significant advantages, including high efficiency, selectivity, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. nih.govresearchgate.net Various nanocatalysts have been developed for the synthesis of thiazolidine derivatives, demonstrating improved reaction rates and yields under mild conditions. nih.gov
One notable example is the use of oxidized copper nanoparticles on a titanium dioxide support (Cu/TiO2) for the synthesis of 1,2,3-triazoles containing a thiazolidin-2-thione moiety. scispace.com This heterogeneous catalyst, with an average crystal size of about 40 nm, effectively catalyzes the reaction between 5-iodomethylthiazolidine-2-thiones, sodium azide (B81097), and phenylacetylene. scispace.com The protocol is efficient in water and can be accelerated using ultrasonic irradiation, which dramatically reduces reaction times. scispace.com
Magnetic nanoparticles have also gained attention due to their easy separation from the reaction mixture using an external magnet. nih.gov Safaei-Ghomi and coworkers developed CoFe2O4@SiO2/PrNH2 nanoparticles as an efficient and magnetically recyclable catalyst for the synthesis of 1,3-thiazolidin-4-ones via a multicomponent reaction. nih.gov Another approach utilized nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes as a catalyst for the one-pot synthesis of bis-thiazolidinones under ultrasonic conditions, highlighting benefits such as short reaction times and high yields. orgchemres.org The proposed mechanism suggests that the Fe3O4 acts as a Lewis acid, activating carbonyl groups, while the amine groups on the support act as a Lewis base. orgchemres.org
Furthermore, nano-CdZr4(PO4)6 has been reported as a robust heterogeneous catalyst for the one-pot synthesis of 1,3-thiazolidin-4-ones under ultrasound irradiation. researchgate.net This method exemplifies the synergy between nanocatalysis and sonochemistry to create efficient synthetic pathways. researchgate.net The development of a novel acid nanocatalyst, Fe3O4@CPTMS@guanidine–BuSO3H, has also been successful for the green synthesis of N-substituted (Z)-5-arylidene thiazolidine-2,4-dione and its analogues. nih.gov
Table 2: Examples of Nanocatalysts in Thiazolidine Synthesis
| Nanocatalyst | Product Type | Key Features | Reference |
|---|---|---|---|
| Cu/TiO2 | 1,2,3-Triazoles with thiazolidin-2-thione | Heterogeneous, water medium, ultrasound compatible | scispace.com |
| Nano-Fe3O4@APTPOSS | Bis-thiazolidinones | Magnetic, recyclable, sonosynthesis | orgchemres.org |
| Nano-CdZr4(PO4)6 | 1,3-Thiazolidin-4-ones | Heterogeneous, robust, ultrasound compatible | researchgate.net |
| Fe3O4@CPTMS@guanidine–BuSO3H | N-substituted (Z)-5-arylidene thiazolidine-2,4-dione | Magnetic, acidic, green conditions | nih.gov |
| CoFe2O4@SiO2/PrNH2 | 1,3-Thiazolidin-4-ones | Magnetic, recyclable (7 cycles) | nih.gov |
Iodocyclization Reactions
Iodocyclization reactions are a powerful tool in heterocyclic synthesis, where an iodine electrophile promotes the cyclization of an unsaturated substrate containing a nucleophile. While direct iodocyclization to form the this compound ring is not prominently documented, the use of iodo-functionalized thiazolidine-2-thione precursors is a key step in the synthesis of more complex analogues.
A relevant example involves the synthesis of novel 1,2,3-triazoles containing thiazolidin-2-thione moieties. scispace.com In this multi-step synthesis, a crucial intermediate is 5-iodomethylthiazolidine-2-thione. This iodo-derivative serves as an electrophilic substrate for subsequent reactions. Specifically, it is reacted with sodium azide and various phenylacetylenes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to furnish the final triazole-linked thiazolidine-2-thione products. scispace.com This demonstrates the synthetic utility of iodo-functionalized thiazolidine-2-thiones as building blocks for constructing more elaborate molecular architectures. scispace.com
Table 3: Synthesis involving an Iodo-Thiazolidine-2-thione Intermediate
| Precursor | Reagents | Catalyst | Product | Key Transformation | Reference |
|---|---|---|---|---|---|
| 5-Iodomethylthiazolidine-2-thione | Sodium azide, Phenylacetylene | Cu/TiO2 Nanocatalyst | 1,2,3-Triazole containing a thiazolidin-2-thione group | Azide-alkyne cycloaddition | scispace.com |
Stereoselective Synthesis for Enantiopure Derivatives
The development of stereoselective methods for the synthesis of enantiopure thiazolidine derivatives is of significant interest due to the importance of chirality in bioactive molecules. Such syntheses often rely on the use of chiral starting materials or chiral catalysts to control the three-dimensional arrangement of atoms in the final product.
One effective strategy involves the reaction of a chiral cyclic secondary α-amino acid, such as (R)-(−)-thiazolidine-4-carboxylic acid, with a carbonyl compound like isatin (B1672199). tandfonline.comtandfonline.com This reaction proceeds through the formation of an intermediate azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition with a dipolarophile. tandfonline.comtandfonline.com For example, reacting isatin and (R)-(−)-thiazolidine-4-carboxylic acid in refluxing acetonitrile leads to a single cycloadduct, a spiro-bicyclic system, with a defined stereochemistry ((2S,5R)) in 45% yield. tandfonline.com The stereochemistry of the cycloaddition can be controlled by the choice of the reacting partners. tandfonline.com
Another approach is the regio- and stereoselective ring expansion of aziridines induced by thioketenes, which are generated in situ. nih.gov This metal-free method can produce 4-alkylthiazolines stereospecifically from 2-alkylaziridines via an intramolecular substitution. Alternatively, using 2-arylaziridines leads to 5-arylthiazolines stereoselectively through a process involving tandem ring cleavage and formation. nih.gov This highlights a sophisticated method for controlling stereochemistry in the synthesis of thiazoline (B8809763) scaffolds, which are structurally related to thiazolidines. nih.gov
Table 4: Stereoselective Synthesis of Thiazolidine Derivatives
| Chiral Precursor / Method | Reagents | Product | Stereochemical Outcome | Yield (%) | Reference |
|---|---|---|---|---|---|
| (R)-(−)-Thiazolidine-4-carboxylic acid | Isatin | (2S,5R)-spiro{1-aza-3-oxa-7-thia-bicyclo scispace.comscispace.comoctane2,3′indol}-4,2′dione | Single cycloadduct | 45 | tandfonline.comtandfonline.com |
| (R)-(−)-Thiazolidine-4-carboxylic acid | Isatin, Methyl acrylate | (5S,8S)-Spiro{6-methoxycarbonyl-1-aza-3-thia-bicyclo scispace.comscispace.comoctane-8,3′-indol}-2′-one | Diastereomeric mixture (inseparable) | - | tandfonline.com |
| Thioketene-induced ring expansion | 2-Alkylaziridines, 1,2,3-Thiadiazoles | 4-Alkylthiazolines | Stereospecific | - | nih.gov |
| Thioketene-induced ring expansion | 2-Arylaziridines, 1,2,3-Thiadiazoles | 5-Arylthiazolines | Stereoselective | - | nih.gov |
Chemical Reactivity and Derivatization of 5,5 Dimethyl 1,3 Thiazolidine 2 Thione
Electrophilic and Nucleophilic Reactions
The thiazolidine-2-thione ring possesses both nucleophilic and electrophilic centers, allowing for a diverse range of transformations. The soft nucleophilicity of the exocyclic sulfur atom and the harder nucleophilicity of the nitrogen atom are particularly significant.
Alkylation at Nitrogen and Sulfur Centers
Alkylation is a primary method for functionalizing the 5,5-Dimethyl-1,3-thiazolidine-2-thione core. The reaction can be directed towards either the exocyclic sulfur atom (S-alkylation) or the ring nitrogen atom (N-alkylation), depending on the reaction conditions.
S-Alkylation: The exocyclic sulfur atom of the thione group is a potent nucleophile and readily attacks electrophiles. This reaction typically proceeds under neutral or mildly basic conditions to yield 2-(alkylthio)-4,5-dihydro-5,5-dimethyl-1,3-thiazole derivatives. This pathway is favored due to the high polarizability and accessibility of the sulfur atom.
N-Alkylation: Alkylation of the nitrogen atom generally requires stronger basic conditions to first deprotonate the N-H group, forming a more reactive amide anion. This anion can then react with an alkylating agent. In some cases, N-alkylation can occur directly, but it is often a competing and slower process compared to S-alkylation.
Table 1: General Conditions for Selective Alkylation of the Thiazolidine-2-thione Scaffold
| Alkylation Site | Reagents | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Sulfur (S) | Alkyl Halide (e.g., CH₃I, BnBr) | Acetone, THF, Ethanol (B145695) | Room Temperature, Neutral/Mild Base (e.g., K₂CO₃) | 2-(Alkylthio)thiazoline |
| Nitrogen (N) | Alkyl Halide, Dialkyl Sulfate | DMF, THF | Strong Base (e.g., NaH, LDA), Low Temperature to RT | 3-Alkyl-thiazolidine-2-thione |
Oxidation Reactions of the Thione Group
The thione group is susceptible to oxidation, though it is relatively stable compared to a thiol. The outcome of the oxidation depends on the oxidant used. Mild oxidants may be used to selectively modify other parts of a molecule while leaving the thione group intact. d-nb.info However, targeted oxidation can lead to several products.
Oxidation to Sulfine (B13751562): Reaction with controlled amounts of a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding S-oxide, known as a sulfine (a thiocarbonyl S-oxide).
Oxidative Desulfurization: More vigorous oxidation can lead to the replacement of the sulfur atom with an oxygen atom, converting the thiazolidine-2-thione into 5,5-Dimethyl-1,3-thiazolidin-2-one.
Ring Opening/Degradation: Harsh oxidizing agents, such as potassium permanganate (B83412) or strong acids in the presence of an oxidant, can lead to the cleavage of the thiazolidine (B150603) ring. researchgate.net Studies on related 2-thiazolines show that oxidation can result in ring-opening to form sulfonic acids or fragmentation of the entire heterocyclic system. researchgate.net
Nucleophilic Substitution Reactions
The primary electrophilic site in this compound is the C2 carbon of the thione group. This carbon can be attacked by strong nucleophiles, often leading to ring-opening or ring-transformation reactions.
For instance, reactions with primary amines can lead to the formation of thioureas through nucleophilic attack at C2 and subsequent cleavage of the C-S bond. Research on related 4,4-disubstituted thiazolidine-2,5-dithiones demonstrates that reactions with amino-containing nucleophiles can produce imidazolidine-2,4-dithiones, showcasing the susceptibility of the thio-carbonyl carbon to nucleophilic attack and subsequent ring transformation. rsc.org
Cycloaddition and Ring Expansion Reactions
The 1,3-thiazolidine-2-thione scaffold can participate in cycloaddition reactions, although this chemistry is more commonly reported for derivatives containing endocyclic or exocyclic unsaturation.
[3+2] Cycloaddition: While the saturated ring of this compound is not a typical 1,3-dipole, its derivatives can be involved in such reactions. For example, the synthesis of thiazolidine-2-thiones can be achieved via the [3+2] cycloaddition of aziridines with carbon disulfide (CS₂), indicating the ring's stability and its place in cycloaddition equilibria. organic-chemistry.org
Diels-Alder Reactions: This type of reaction is not applicable to the saturated core itself. However, if the scaffold is functionalized at the nitrogen or sulfur atom with a dienophilic or diene-containing moiety, it could be used in Diels-Alder strategies. Research on related rhodanine (B49660) structures with exocyclic double bonds shows their utility as dienophiles in hetero-Diels-Alder reactions. nih.gov
Ring Expansion: Ring expansion reactions can occur under specific conditions. For example, treatment of related thiazolium salts with certain reagents can induce ring expansion to form dihydro-1,4-thiazines. While not a direct reaction of the thione, it points to the potential for skeletal rearrangement of the thiazolidine core.
Hydrolysis and Other Degradation Pathways
This compound is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the heterocyclic ring. The gem-dimethyl group at the C5 position is expected to lend some stability to the ring compared to unsubstituted analogs.
Studies on the degradation of structurally similar compounds, such as 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione, show that decomposition in aqueous media can yield a variety of products including formaldehyde (B43269) and substituted thioureas. uiowa.edu For this compound, hydrolysis is expected to proceed via nucleophilic attack of water on the C2 carbon, leading to a tetrahedral intermediate. Subsequent ring-opening would likely break the C2-S1 and/or C2-N3 bonds. This degradation pathway would ultimately yield 2-amino-2-methyl-1-propanethiol and carbon disulfide (or its hydrolysis products like carbonic acid and hydrogen sulfide). The stability and specific degradation products are highly dependent on the pH and temperature of the medium.
Functionalization Strategies for Scaffold Diversification
The reactivity of this compound provides multiple avenues for creating diverse molecular scaffolds for applications in medicinal chemistry and material science. nih.gov Key strategies include leveraging the nucleophilic and electrophilic sites within the molecule.
Table 2: Strategies for Diversification of the this compound Scaffold
| Strategy | Reaction Type | Reactive Site(s) | Resulting Functionalization | Purpose |
|---|---|---|---|---|
| Core Alkylation | Nucleophilic Substitution | N3, exocyclic S | Introduction of alkyl, aryl, or functionalized side chains. | Modify steric/electronic properties, add new reactive handles. |
| Thione Oxidation | Oxidation | Exocyclic S | Formation of sulfine, conversion to C=O (oxazolidinone). | Alter polarity and hydrogen bonding capacity. |
| Ring Transformation | Nucleophilic Substitution | C2 | Ring-opening or conversion to other heterocycles (e.g., thioureas, imidazolidines). | Complete change of the heterocyclic core. |
| Sulfone Chemistry | Oxidation followed by Substitution | Exocyclic S, then C2 | Creation of a thiazolidinone-S,S-dioxide, which can act as a leaving group for SNAr-type reactions. nih.gov | Introduce a wide range of substituents via activated intermediates. |
These strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships and the development of novel compounds based on the this compound framework.
Structural Characterization and Conformational Analysis of 5,5 Dimethyl 1,3 Thiazolidine 2 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. The analysis of chemical shifts, coupling constants, and through-space interactions provides a detailed picture of the conformational preferences of the thiazolidine (B150603) ring.
¹H and ¹³C NMR Chemical Shift Analysis
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 5,5-Dimethyl-1,3-thiazolidine-2-thione provide key information about its molecular structure.
¹H NMR: In the ¹H NMR spectrum, the two methyl groups at the C5 position are expected to be chemically equivalent due to free rotation, giving rise to a single, sharp singlet. The protons of the methylene (B1212753) group at the C4 position would also be observable, likely as a singlet in the absence of coupling. The N-H proton would appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The thione carbon (C=S) at the C2 position is expected to resonate at a significantly downfield chemical shift. The quaternary carbon at C5, bonded to the two methyl groups, would also have a characteristic chemical shift. The methylene carbon at C4 and the carbons of the two methyl groups would appear at upfield chemical shifts. Studies on related 5-substituted thiazolidine-2-thiones indicate that the substituent at the C5 position does not enforce a preferential orientation, suggesting a dynamic conformational equilibrium in solution. plos.org
Table 1: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=S) | - | Downfield (e.g., 180-200) |
| C4 (CH₂) | Singlet | Upfield (e.g., 30-50) |
| C5 (C(CH₃)₂) | - | Quaternary carbon signal |
| -CH₃ | Singlet | Upfield (e.g., 20-30) |
| N-H | Broad Singlet | - |
Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.
2D NMR Techniques for Structural Assignments
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the atoms within the molecule. scispace.comnih.gov
COSY: A COSY spectrum would confirm the coupling between protons on adjacent carbons, although in this specific molecule with its substitution pattern, limited correlations are expected.
HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the C4 methylene and the C5 methyl group carbons. scispace.comnih.gov
HMBC: An HMBC spectrum would reveal long-range correlations (typically over two to three bonds) between protons and carbons. For instance, correlations between the methyl protons and the C5 and C4 carbons, as well as between the C4 protons and the C5 and C2 carbons, would solidify the structural assignment. scispace.comnih.gov
Torsional Angle and Puckering Analysis via NMR Methods
The conformation of the five-membered thiazolidine ring can be described by its puckering and torsional angles. While specific NMR studies on the torsional angles of this compound are not available, methods applied to analogous structures can be considered. For instance, in cis-4,5-dimethylthiazolidine-2-thione, the application of Lambert's R-value equation, which utilizes ³JHH coupling constants, provided an estimation of the torsional angle between C4 and C5. plos.orgnih.gov However, discrepancies have been noted between this method and estimations based on ¹³C γ-effects, highlighting the complexity of conformational analysis in these ring systems. plos.org For this compound, the absence of vicinal protons on the C4-C5 bond would necessitate alternative NMR techniques, such as NOE (Nuclear Overhauser Effect) studies, to probe the spatial proximity of the methyl groups to other protons in the ring and deduce conformational preferences.
Vibrational Spectroscopy (FT-IR) for Structural Insights
Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent band associated with the N-H stretching vibration is anticipated in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. A strong absorption band corresponding to the C=S (thione) stretching vibration is a key feature of this class of compounds and typically appears in the region of 1200-1050 cm⁻¹. Other important vibrations include C-N stretching and various bending vibrations of the methyl and methylene groups.
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3300 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=S (Thione) | Stretching | 1200 - 1050 |
| C-N | Stretching | 1350 - 1250 |
Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.
Advanced Spectroscopic Investigations of 5,5 Dimethyl 1,3 Thiazolidine 2 Thione
High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 5,5-Dimethyl-1,3-thiazolidine-2-thione, the molecular formula is C₅H₉NS₂. ncats.io HRMS provides an experimental mass-to-charge ratio (m/z) that can be compared against the calculated theoretical exact mass, thereby validating the molecular formula.
Modern soft ionization techniques, such as Electrospray Ionization (ESI), are typically employed to generate the protonated molecular ion, [M+H]⁺, with minimal fragmentation. mdpi.com The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The confirmation of the molecular structure is further supported by tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to produce a characteristic pattern that corresponds to the cleavage of specific bonds within the molecule, such as the loss of methyl groups or the opening of the thiazolidine (B150603) ring. researchgate.net
Table 1: HRMS Data for Molecular Structure Confirmation of this compound.
UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects
UV-Visible spectroscopy is utilized to study the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its thioamide (-N-C=S) chromophore. Typically, two main electronic transitions are observed for such systems: a lower-energy, lower-intensity n→π* (forbidden) transition and a higher-energy, higher-intensity π→π* (allowed) transition.
The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. mjcce.org.mk The effect of the solvent provides insight into the nature of the electronic transitions.
π→π Transitions:* These transitions typically experience a bathochromic (red) shift to longer wavelengths in polar solvents. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.
n→π Transitions:* These transitions usually undergo a hypsochromic (blue) shift to shorter wavelengths in polar, protic solvents. This occurs because the non-bonding electrons on the sulfur atom can interact with protic solvents via hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net
Studying these solvent effects helps in the definitive assignment of the electronic transitions. researchgate.net
Table 2: Representative UV-Visible Absorption Maxima (λmax) and Solvent Effects for this compound.
Multinuclear NMR for Metal Complex Characterization
Multinuclear NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of this compound and its corresponding metal complexes. The compound can act as a ligand, coordinating to metal centers primarily through the exocyclic sulfur atom, which is the most common binding mode for thiazolidine-2-thiones. researchgate.net
Upon coordination to a metal ion, significant changes in the chemical shifts of the ligand's protons and carbons are observed, providing evidence of complex formation and insight into the metal-ligand bonding.
¹H NMR: In the ¹H NMR spectrum of the free ligand, one would expect to see a singlet for the two equivalent methyl groups, a singlet for the methylene (B1212753) protons, and a broad singlet for the N-H proton. Upon complexation, the N-H proton signal may disappear if coordination occurs via deprotonation. researchgate.net The signals for the methyl and methylene protons typically shift, either downfield or upfield, depending on the metal and the nature of the coordination.
¹³C NMR: The ¹³C NMR spectrum provides more direct information about the electronic environment of the carbon skeleton. The most diagnostic signal is that of the thiocarbonyl carbon (C=S), which is expected to shift significantly upon coordination to a metal. A downfield shift often suggests coordination through the sulfur atom. The signals for the other carbons—the quaternary C5, the methylene C4, and the methyl carbons—will also be perturbed by the metal's influence. researchgate.netdocbrown.info
Comparing the NMR spectra of the free ligand with that of the metal complex allows for a detailed characterization of the coordination mode. mdpi.com
Table 3: Comparative Multinuclear NMR Data (Hypothetical) for Free this compound and its Metal Complex.
Table of Mentioned Compounds
Computational Chemistry and Theoretical Studies of 5,5 Dimethyl 1,3 Thiazolidine 2 Thione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods use the principles of quantum mechanics to model electronic structure and derive various molecular properties, offering insights that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying systems like thiazolidine (B150603) derivatives. A DFT study on 5,5-Dimethyl-1,3-thiazolidine-2-thione would typically begin with geometry optimization, where the molecule's lowest energy structure is determined. This involves calculating forces on each atom and adjusting the geometry until a minimum on the potential energy surface is found.
These calculations yield important data such as bond lengths, bond angles, and dihedral angles. For example, in a related study on a different thiazolidine derivative, DFT calculations at the B3LYP/6-31G(d,p) level were used to reliably investigate its structure. Similar calculations for this compound would provide precise geometric parameters, forming the basis for all further computational analysis.
Table 1: Representative Calculated Geometric Parameters for a Thiazolidine Ring System (Note: This data is illustrative and based on general thiazolidine structures; specific values for this compound would require a dedicated study.)
| Parameter | Typical Calculated Value (Å or Degrees) |
|---|---|
| C=S Bond Length | ~1.67 Å |
| C-S Bond Length | ~1.84 Å |
| C-N Bond Length | ~1.38 Å |
| C-C Bond Length | ~1.54 Å |
| C-S-C Angle | ~93° |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on theoretical principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they are often used as a benchmark for accuracy.
For this compound, ab initio calculations would be employed to compute molecular properties such as dipole moments, polarizability, and vibrational frequencies. Comparing results from HF and MP2 methods with those from DFT can provide a comprehensive understanding of the molecule's electronic behavior and validate the chosen computational approach.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. In an MESP analysis of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas prone to electrophilic attack, such as the region around the sulfur and nitrogen atoms. Regions of positive potential (blue) would highlight electron-poor areas susceptible to nucleophilic attack.
Table 2: Illustrative Frontier Orbital Energies (Note: These values are representative for thiazolidine-type compounds and not specific to this compound.)
| Parameter | Representative Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
Conformational Analysis and Energy Landscapes
The five-membered thiazolidine ring is not planar and can adopt various puckered conformations. Conformational analysis of this compound is essential for understanding its three-dimensional structure and how this influences its properties. Studies on the parent compound, thiazolidine-2-thione, have used NMR spectroscopy and computational methods to estimate the degree of puckering.
For thiazolidine-2-thione, a torsional angle of approximately 41° between C4 and C5 has been calculated, indicating a twisted or envelope conformation for the ring. The introduction of two methyl groups at the C5 position, as in this compound, would significantly impact the energy landscape. These bulky groups would create steric hindrance, favoring specific conformations while destabilizing others. A computational study would involve rotating key bonds and calculating the energy of each resulting conformer to map the potential energy surface. This would identify the global minimum energy conformation—the most stable arrangement of the molecule—as well as the energy barriers for converting between different conformers.
Tautomeric Equilibrium Studies (Thione-Thiol Tautomerism)
The this compound molecule can theoretically exist in a tautomeric equilibrium with its thiol form, 5,5-Dimethyl-3H-thiazole-2-thiol. This involves the migration of a proton from the nitrogen atom to the exocyclic sulfur atom, converting the thione group (C=S) into a thiol group (S-H) and creating a C=N double bond within the ring.
Computational studies on similar heterocyclic thiones consistently show that the thione form is significantly more stable than the thiol form in the gas phase. Quantum chemical calculations for this compound would quantify this energy difference by optimizing the geometry of both tautomers and calculating their relative energies. The transition state connecting the two forms could also be located to determine the activation energy barrier for the tautomerization process. While the thione form is expected to be predominant, understanding the energy of the thiol tautomer is important as it can be involved in certain chemical reactions and biological interactions.
Solvent Effects on Electronic Properties and Intramolecular Charge Transfer (ICT)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing a more realistic picture of the molecule's behavior in solution. For polar molecules like this compound, solvent polarity can alter electronic properties such as the dipole moment and the HOMO-LUMO gap.
Solvents can also shift the thione-thiol tautomeric equilibrium. Polar solvents, especially those capable of hydrogen bonding, tend to stabilize the more polar thione form, further shifting the equilibrium away from the thiol form. Furthermore, computational studies can investigate the possibility of Intramolecular Charge Transfer (ICT), where electronic excitation leads to a redistribution of charge within the molecule. The extent of ICT can be highly dependent on the solvent's polarity, which can be modeled using methods like the Polarizable Continuum Model (PCM). A study of this compound in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water or DMSO) would reveal the sensitivity of its electronic structure and properties to its environment.
Linear Free Energy Relationships (LFERs) in Spectroscopic Data Analysis
A thorough review of scientific literature did not yield specific studies applying Linear Free Energy Relationships (LFERs) to the spectroscopic data of this compound. Research on the application of LFERs, such as the Kamlet-Taft or Hammett equations, to correlate spectroscopic changes (e.g., UV/Vis, NMR shifts) with solvent properties or substituent effects for this particular compound is not available in the public domain.
While studies on other thiazolidine derivatives have utilized LFERs to understand their electronic and structural properties, the same level of detailed analysis for this compound has not been reported. nih.gov For instance, research on 5-arylidene-3-substituted-2,4-thiazolidinediones has employed LFERs to analyze intramolecular charge transfer. nih.gov However, due to the specific structural differences, these findings cannot be directly extrapolated to this compound.
The application of LFERs in spectroscopic analysis generally involves correlating a measured spectroscopic property (like the maximum absorption wavelength, λmax, or a chemical shift, δ) with parameters that quantify solvent polarity, hydrogen bonding capabilities, or the electronic influence of substituents. Such an analysis for this compound would require systematic spectroscopic measurements in a series of well-characterized solvents or of a series of its derivatives with varying substituents.
Without such experimental data and subsequent analysis reported in peer-reviewed literature, it is not possible to provide detailed research findings or data tables on the LFERs for this compound.
Coordination Chemistry of 5,5 Dimethyl 1,3 Thiazolidine 2 Thione and Its Derivatives
Ligand Properties and Coordination Modes
5,5-Dimethyl-1,3-thiazolidine-2-thione is a derivative of 1,3-thiazolidine-2-thione (tzdSH), a well-established heterocyclic thione ligand. nih.gov The core structure features a five-membered ring containing nitrogen and sulfur atoms, along with an exocyclic thione group (C=S). The presence of two methyl groups at the C5 position introduces specific steric and electronic characteristics that influence its behavior as a ligand.
The ligand can exist in tautomeric forms, the thione form and the thiol form (2-mercapto-5,5-dimethyl-1,3-thiazoline), although it predominantly exists and coordinates to metal centers in its thione form. nih.gov The primary donor atom in this compound is the exocyclic sulfur atom of the thione group, which is considered a "soft" donor and thus shows a high affinity for soft metal ions like gold(I), mercury(II), and cadmium(II). Coordination typically occurs in a monodentate fashion through this sulfur atom (η¹-S). nih.govsoton.ac.uk
Synthesis and Characterization of Transition Metal Complexes (e.g., Gold, Cadmium, Copper, Mercury)
The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the nature of the metal and its counter-ions play a crucial role in determining the structure of the final product, which can range from simple monomers to complex polymeric chains.
Gold Complexes: While specific synthetic procedures for gold complexes with this compound are not extensively detailed in the literature, methods for analogous thiourea-type ligands are well-documented. Typically, the synthesis involves reacting a gold(I) precursor, such as chlorotriethylphosphinegold(I) or chlorotetrahydrothiophenegold(I), with the thione ligand in a solvent mixture like THF/methanol or DCM/methanol. nih.gov The resulting complexes are often stabilized by phosphine (B1218219) or other auxiliary ligands.
Cadmium Complexes: Cadmium(II) is known to form a variety of complexes with thione ligands. nih.gov For the parent 1,3-thiazolidine-2-thione, reacting cadmium(II) chloride hydrate (B1144303) with the ligand in a 1:3 molar ratio in a water/1,4-dioxan mixture yields a polymeric complex, [CdCl₂(C₃H₅NS₂)₃]n. nih.gov In this structure, the cadmium(II) ion is in a distorted octahedral environment, coordinated to three sulfur atoms from the thione ligands and three bridging chloride ions. nih.gov The formation of monomeric or polymeric structures depends on the reaction conditions and the presence of other ligands. For example, reacting a polymeric cadmium-thione complex with bipyridine can lead to the formation of a monomeric mixed-ligand complex. jst.go.jp
Copper Complexes: The coordination chemistry of copper with thiazolidine-2-thione derivatives is relevant in the context of catalysis. Copper(I) has been shown to catalyze the cyclization of propargylamine (B41283) and isothiocyanate intermediates to form thiazolidin-2-imines, a reaction that proceeds through a thiourea (B124793) intermediate where copper accelerates the crucial S-cyclization step. nih.gov Direct synthesis of copper(II) halide complexes with related 1,3,4-thiadiazole (B1197879) ligands has also been reported, yielding compounds with defined coordination geometries. nih.gov
Mercury Complexes: Mercury(II) halides readily react with 1,3-thiazolidine-2-thione to form stable complexes. soton.ac.uk When reacted in a 2:1 ligand-to-metal ratio in aqueous ethanol (B145695), 1:2 complexes such as [HgBr₂(tzdSH)₂] are formed. soton.ac.uk X-ray crystallography reveals a pseudotetrahedral geometry for the mercury(II) center, coordinated to two sulfur atoms from the thione ligands and two bromide ions. soton.ac.ukresearchgate.net
| Metal | Ligand | Formula of Complex | Coordination Geometry | Reference |
|---|---|---|---|---|
| Cadmium(II) | 1,3-thiazolidine-2-thione | [CdCl₂(C₃H₅NS₂)₃]n | Distorted Octahedral (Polymeric) | nih.gov |
| Mercury(II) | 1,3-thiazolidine-2-thione | [HgBr₂(C₃H₅NS₂)₂] | Pseudotetrahedral (Monomeric) | soton.ac.uk |
| Cadmium(II) | 1,3-diazinane-2-thione | [Cd(diaz)₂(NCS)₂] | Tetrahedral | researchgate.net |
| Gold(I) | Thiourea derivative | [{Au(7)}₂]Cl₂ | Linear (Bridged Dimer) | nih.gov |
Spectroscopic and Computational Analysis of Metal-Ligand Interactions
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide direct evidence of the ligand's coordination to the metal center.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the ν(C=S) stretching vibration is a key diagnostic band. Upon coordination of the thione's sulfur atom to a metal, this band typically shifts to a lower frequency, indicating a weakening of the C=S double bond. Concurrently, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the C-N bond order. soton.ac.uk These shifts provide strong evidence for S-coordination. For instance, in complexes of the parent ligand, these characteristic shifts are readily observed. rsc.org
Computational Analysis: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. These studies can predict geometries, vibrational frequencies, and electronic structures of the complexes, offering deeper insight into the nature of the metal-ligand bond. nih.gov For related systems, computational modeling has been used to confirm that dithiolated mercury(II) complexes adopt specific turn structures stabilized by intramolecular hydrogen bonds and to assess the stabilizing contribution of various functional groups. nih.gov For copper-catalyzed reactions involving related thiourea intermediates, DFT calculations have shown that the pathway leading to the S-cyclized product has a lower energy barrier, explaining the observed chemo- and regioselectivity. nih.gov
| Technique | Compound/Complex | Key Observation | Interpretation | Reference |
|---|---|---|---|---|
| IR Spectroscopy | Metal complexes of thiazolidine-2-thione | Shift in ν(C=S) and ν(C-N) bands | Confirms S-coordination to the metal center | rsc.org |
| ¹³C NMR | Mercury(II) complex of 1,3-thiazolidine-2-thione | Downfield shift of C=S signal | Indicates metal-sulfur bond formation | soton.ac.uk |
| ¹H NMR | (Z)-5-(3-Methoxy-4-hydroxybenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one | Methine proton signal at 7.71 ppm | Confirms (Z)-configuration of the exocyclic C=C bond | nih.gov |
| DFT Calculations | Copper(I)-catalyzed thiazolidin-2-imine synthesis | Lower activation barrier for S-cyclization vs. N-cyclization | Explains the regioselective formation of the thiazolidine (B150603) ring | nih.gov |
Role as Ligands in Catalytic Systems
While the direct application of this compound as a primary ligand in established catalytic systems is not widely reported, the chemistry of related structures suggests potential roles. The ability of the thione sulfur to coordinate to catalytically active metals like palladium and copper is a key prerequisite.
For example, palladium(0) and palladium(II) catalysts have been employed in reactions involving 5-methylene-1,3-thiazolidine-2-thione, a derivative of the title compound. researchgate.net In these systems, the thiazolidine moiety is part of the substrate rather than the ligand itself, but it highlights the interaction of this heterocyclic system with catalytically relevant metals.
More pertinently, copper(I) species, which can be formed in situ, have been shown to be effective catalysts for the synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates. nih.gov The catalytic cycle involves the formation of a copper-alkyne π-complex, followed by nucleophilic attack and a regioselective 5-exo-dig S-cyclization that is accelerated by the copper catalyst. This demonstrates that the thiazolidine ring formation is compatible with and even promoted by transition metal catalysis, suggesting that pre-formed thiazolidine-2-thione ligands could potentially be used to stabilize and modify the activity of such catalysts. The development of well-defined metal complexes with this compound as a ligand could lead to new, tailored catalysts for a variety of organic transformations.
Mechanistic Biological Investigations of 5,5 Dimethyl 1,3 Thiazolidine 2 Thione Analogues
Enzyme Inhibition Mechanisms (e.g., Xanthine (B1682287) Oxidase, Kinases, Aldose Reductase)
Analogues of 5,5-Dimethyl-1,3-thiazolidine-2-thione have been identified as inhibitors of several key enzymes implicated in human diseases. The nature of this inhibition varies depending on the specific analogue and the target enzyme.
Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govfrontiersin.org Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov A series of novel thiazolidine-2-thione derivatives have been synthesized and evaluated as XO inhibitors. nih.govnih.govplos.org One particularly potent derivative, compound 6k, demonstrated an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more effective than the clinical drug allopurinol. nih.govnih.govplos.org Enzyme kinetic analyses confirmed that this compound acts as a mixed-type inhibitor of xanthine oxidase. nih.govnih.govplos.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its maximum catalytic rate. Another study on N-substituted thiazolidinedione derivatives also identified effective XO inhibitors, with one compound showing 72% inhibition against human milk XO. nih.gov
Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazolidine-based compounds have been investigated as kinase inhibitors. One thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. nih.gov Furthermore, thiazolidin-4-one derivatives have been developed as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key kinase in non-small cell lung cancer. nih.gov Other thiazolidine-2,4-dione hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another critical kinase involved in angiogenesis. nih.gov
Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. nih.gov Its activity is linked to the development of chronic diabetic complications. nih.gov Thiazolidine-2,4-dione hybrids have been developed as aldose reductase inhibitors (ARIs). nih.gov The most active of these compounds, hybrid 8b, was found to inhibit AR in a non-competitive manner, with an IC50 value of 0.16 µM. nih.gov Non-competitive inhibition suggests the inhibitor binds to an allosteric site on the enzyme, rather than competing with the substrate at the active site. Other studies on different thiazolidinone derivatives also confirmed their potential as AR inhibitors. nih.gov
Molecular Interactions with Biological Targets
Computational studies have been instrumental in elucidating the specific molecular interactions that govern the binding of thiazolidine-2-thione analogues to their protein targets. These simulations provide a detailed, three-dimensional view of the binding events.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Docking studies on thiazolidine-2-thione analogues have revealed key binding modes.
For xanthine oxidase inhibition, docking results for the potent inhibitor 6k showed that the thiazolidinethione moiety and the 4-fluorophenyl-sulfonyl moiety insert into the active pocket of the enzyme. nih.govnih.gov The model suggests the inhibitor is stabilized by multiple hydrogen bonds and hydrophobic interactions within the active site. nih.govnih.gov
In the case of kinase inhibition, docking of thiazolidine-2,4-dione derivatives into the VEGFR-2 active site has been performed to understand their binding affinities. nih.gov Similarly, for aldose reductase, docking studies of thiazolidine-2,4-dione analogues showed interactions with key amino acid residues like Leu270, Gln283, and Arg288, which are similar to the interactions of established drugs like Rosiglitazone and Pioglitazone with the PPAR-γ receptor. ijper.org
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time. nih.gov MD simulations have been applied to study thiazolidin-4-one derivatives targeting the EGFR kinase. nih.gov These simulations help to evaluate the potency of the compounds and provide a comparative analysis of the protein-ligand complex's behavior. nih.gov By monitoring metrics like the root-mean-square deviation (RMSD), researchers can assess the stability of the ligand within the binding site. nih.gov Stable RMSD trajectories suggest a stable binding mode, validating the interactions observed in static docking models. nih.gov
The binding affinity of thiazolidine-2-thione analogues is largely determined by a network of hydrogen bonds and hydrophobic interactions with the target protein's active site.
In the active site of xanthine oxidase, the potent inhibitor 6k is predicted to form specific hydrogen bonds. nih.govnih.gov Its 4-fluorophenyl-sulfonyl moiety interacts with Gly260 and Ile264, while the thiazolidinethione core forms two hydrogen bonds with Glu263 and Ser347 within hydrophobic pockets. nih.govnih.gov
For PPARγ agonists, the thiazolidine-2,4-dione head group is crucial for binding. Docking studies show it forms three hydrogen bonds with Serine289 and one with Arginine288. nih.gov The central phenyl ring of the ligand often occupies a hydrophobic channel formed by residues such as Cysteine285, Phenylalanine282, and Isoleucine341. nih.gov
Structure-Activity Relationship (SAR) Studies at a Mechanistic Level
Structure-activity relationship (SAR) studies correlate the chemical structure of a compound with its biological activity, providing crucial information for designing more effective molecules.
For the inhibition of xanthine oxidase by thiazolidine-2-thione derivatives, SAR analysis revealed that the presence of a phenyl-sulfonamide group was indispensable for inhibitory activity. nih.govnih.govplos.org This suggests this specific functional group is essential for anchoring the molecule correctly within the XO active site.
In the context of aldose reductase inhibitors based on the 5-arylidene-2,4-thiazolidinedione scaffold, SAR studies have shown that introducing an additional aromatic ring or a hydrogen-bond donor group on the 5-benzylidene ring enhances inhibitory potency. researchgate.net Furthermore, while the presence of a carboxylic acid group on the N-3 position was found to be important for high levels of inhibition, it was not deemed absolutely essential. researchgate.net Another study indicated that various substituents on the aromatic ring of the benzylidene moiety significantly influence the enzyme inhibitory action. nih.gov
Data Tables
Table 1: Inhibitory Activity of Selected Thiazolidine-2-thione and Analogue Derivatives
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Source(s) |
|---|---|---|---|---|
| Thiazolidine-2-thione | Xanthine Oxidase | - | 72.15 | plos.orgplos.org |
| Compound 6k | Xanthine Oxidase | Mixed-type | 3.56 | nih.govnih.govplos.org |
| Allopurinol | Xanthine Oxidase | - | ~8.9 (derived) | plos.org |
| Compound 8b | Aldose Reductase | Non-competitive | 0.16 | nih.gov |
| Compound 5a | Aldose Reductase | - | 0.22 | nih.gov |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thiazolidine-2-thione |
| Allopurinol |
| Febuxostat |
| Rosiglitazone |
| Pioglitazone |
| Epalrestat |
| Zopolrestat |
| 2-chloro quinoline-3-carbaldehyde |
| Thioglycolic acid |
| 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione |
| 5-(2-pyridinylbenzylidene) thiazolidine-2,4-dione |
| 5-(3,4-dimethoxybenzylidene) thiazolidine-2,4-dione |
| 5-(2,3,4-trifluorobenzylidene) thiazolidine-2,4-dione |
| Thiourea (B124793) |
| Chloroacetic acid |
| Salicylaldehyde |
| 3-chloro-2-fluorobenzaldehyde |
| Phenyl isothiocyanate |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Diversified Analogues
The synthesis of thiazolidine-2-thione derivatives is an active area of research, with a clear trend toward developing more efficient, sustainable, and versatile methods. While classical condensation reactions have been effective, the focus is shifting to modern techniques that offer improved yields, shorter reaction times, and access to a wider range of structurally diverse analogues.
Future synthetic strategies are expected to increasingly incorporate:
Microwave-Assisted Synthesis: This technique has been successfully used to prepare related 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, dramatically reducing reaction times and improving yields of Knoevenagel condensation products. nih.gov Applying this to the 5,5-dimethyl scaffold could accelerate the creation of libraries of C- and N-substituted analogues for high-throughput screening.
Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method to promote reactions, such as the formation of the thiazolidine (B150603) ring, by enhancing mass transfer and activating reacting species. nih.gov
Green and Reusable Catalysts: The use of environmentally benign catalysts, such as nano-CdZr₄(PO₄)₆ or biopolymer-based solid acids, is a growing trend. nih.gov These catalysts are often reusable, economical, and facilitate reactions under milder, often solvent-free, conditions. nih.gov
One-Pot, Multi-Component Reactions: Protocols that combine multiple reaction steps into a single operation, such as the three-component synthesis of thiazolidine-2-thiones from a primary amine, nitroepoxide, and carbon disulfide, offer significant advantages in efficiency and waste reduction. nih.gov
The diversification of the 5,5-Dimethyl-1,3-thiazolidine-2-thione scaffold is key to exploring its full potential. Research is focused on creating analogues through N-alkylation/arylation and by developing pathways to functionalize the methylene (B1212753) group at the C4 position, which is less reactive than in related thiazolidinones but still a target for modification. plos.org
Table 1: Comparison of Synthetic Methodologies for Thiazolidine Derivatives
| Methodology | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|
| Classical Heating | Well-established, simple equipment | Long reaction times, often requires harsh conditions, lower yields | Traditional method for cyclocondensation reactions. researchgate.net |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields, stereo-control | Requires specialized equipment | Used to synthesize 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones in 60 minutes with yields of 62-89%. nih.gov |
| Ultrasound-Assisted | Energy efficient, enhanced reaction rates, mild conditions | Scalability can be a challenge | Facilitates intramolecular cyclization to furnish 1,3-thiazolidin-4-ones in high yields (88%) and short times (25 min). nih.gov |
| Green Catalysis | Environmentally friendly, reusable catalysts, high atom economy | Catalyst synthesis and cost can be a factor | Nano-CdZr₄(PO₄)₆ and β-cyclodextrin-SO₃H have been used for efficient thiazolidine synthesis. nih.gov |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating complex reaction mechanisms and predicting molecular properties. For this compound, advanced computational modeling offers a pathway to a more profound understanding of its formation and reactivity.
Future research will likely focus on:
Elucidating Cyclization Pathways: While the general mechanism for thiazolidinethione formation is known, detailed computational studies can map the precise energy landscape. smolecule.com This involves modeling the initial nucleophilic attack of the amino group, the dehydration to a Schiff base intermediate, the subsequent thiol addition, and the final rate-determining intramolecular cyclization. smolecule.com A DFT study on the related 1,3,5-thiadiazinane-2-thione synthesis provided clear evidence for a water-promoted heterocyclization mechanism, a strategy that can be applied here. researchgate.net
Predicting Reactivity and Site Selectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic routes for functionalization.
Molecular Docking and SAR: As seen with thiazolidine-2-thione derivatives designed as xanthine (B1682287) oxidase inhibitors, molecular docking is crucial for understanding how these molecules interact with biological targets. plos.orgresearchgate.net These studies can predict binding affinities and key interactions, such as hydrogen bonds and hydrophobic contacts, thereby rationalizing structure-activity relationships (SAR) and guiding the design of more potent analogues. plos.orgresearchgate.net
Table 2: Key Mechanistic Steps in Thiazolidinethione Ring Formation
| Mechanistic Step | Description | Typical Energy Barrier (kcal/mol) | Key Factors |
|---|---|---|---|
| Carbinolamine Formation | Nucleophilic attack of an amino nitrogen on a carbonyl carbon. | 12-15 | Favored under basic conditions. smolecule.com |
| Dehydration | Elimination of water from the carbinolamine to form a Schiff base (imine). | - | Crucial intermediate formation. smolecule.com |
| Thiol Addition | Addition of a thiol to the imine intermediate. | 15-20 | Often the rate-determining step. smolecule.com |
| Intramolecular Cyclization | Sulfur-carbon bond formation to close the ring. | 18-25 | Most energetically demanding step. smolecule.com |
Exploration of New Coordination Complexes with Tailored Reactivity
Heterocyclic thiones are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms (nitrogen and sulfur). researchgate.net this compound is no exception, and its ability to form stable complexes with a variety of metal ions is an area ripe for exploration.
Emerging research avenues include:
Diverse Coordination Modes: Thiones can coordinate to metals in a monodentate fashion (either through sulfur or nitrogen) or act as bridging ligands to form dimeric or polymeric structures. researchgate.net Early work has shown that thiazolidine-2-thione itself can form complexes with zinc(II), cadmium(II), and mercury(II), appearing to be N-bonded in these specific cases. rsc.org
Synthesis of Novel Complexes: There is vast potential in reacting this compound and its diversified analogues with a wide range of transition metals (e.g., Cu, Ni, Fe, Mn, Pd). nih.govcardiff.ac.uk The electronic and steric properties of the ligand can be fine-tuned to control the geometry and reactivity of the resulting metal complex.
Tailored Reactivity and Catalysis: Metal complexes of thiones can possess unique catalytic and photophysical properties. By analogy with other thione-containing ligands, these new complexes could be designed as catalysts for organic transformations or as materials with interesting electronic properties. researchgate.netnih.gov For example, complexes of a 1,2,4-triazoline-3-thione ligand with Mn(II) and Ni(II) have shown promising anticancer activity, highlighting the potential for creating bioactive coordination compounds. nih.gov
Table 3: Coordination Chemistry of Thiazolidine-2-thione and Related Ligands
| Ligand | Metal Ion(s) | Observed Coordination Mode | Potential Application |
|---|---|---|---|
| Thiazolidine-2-thione | Zn(II), Cd(II), Hg(II) | N-bonded (monodentate) | Foundational coordination chemistry. rsc.org |
| 1,2,4-Triazoline-3-thione derivative | Mn(II), Ni(II), Cu(II), Zn(II) | S-bonded (monodentate) or bridging | Anticancer agents. nih.gov |
Mechanistic Investigations in Unexplored Biochemical Systems
While this compound itself is not widely studied biologically, its core structure serves as a valuable pharmacophore. The true potential lies in investigating the mechanisms of action of its derivatives in various biochemical pathways.
Future research should target:
Enzyme Inhibition: Analogues of thiazolidine-2-thione have shown potent and specific inhibitory activity against key enzymes. A prime example is the development of derivatives that act as mixed-type inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia, with some analogues showing greater potency than the clinical drug allopurinol. plos.orgresearchgate.net
Protein Kinase Modulation: The related 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold has produced nanomolar inhibitors of the protein kinase DYRK1A, a target relevant to several diseases. nih.gov This suggests that the broader thiazolidine-2-thione class could be a fruitful starting point for developing kinase modulators.
Exploring New Targets: The structural features of the scaffold—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=S), and a hydrophobic dimethyl region—make it suitable for interacting with a wide range of biological macromolecules. High-throughput screening of diversified libraries against new targets in areas like infectious diseases or neurodegenerative disorders could uncover entirely new therapeutic applications.
Table 4: Biochemical Activity of Thiazolidine-2-thione Derivatives
| Derivative Class | Biochemical Target | Finding / Activity | Reference |
|---|---|---|---|
| N-substituted thiazolidine-2-thiones | Xanthine Oxidase (XO) | Identified a potent mixed-type inhibitor (IC₅₀ = 3.56 μmol/L) for potential hyperuricemia treatment. | plos.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
